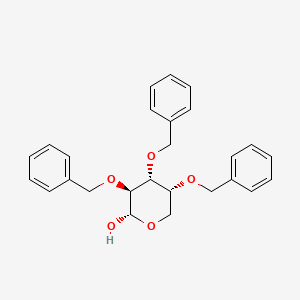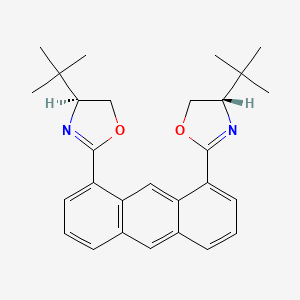
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that features two oxazoline rings attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)naphthalene: Similar structure but with a naphthalene core instead of anthracene.
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is unique due to its anthracene core, which provides distinct electronic properties and a larger π-conjugated system compared to naphthalene and phenanthrene derivatives. This makes it particularly suitable for applications in materials science and asymmetric catalysis.
Properties
Molecular Formula |
C28H32N2O2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
InChI Key |
BJWZFDUKNVXOJN-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


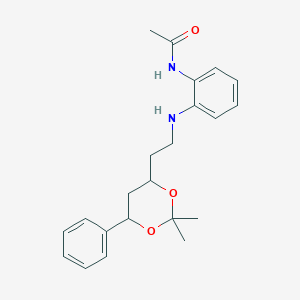
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
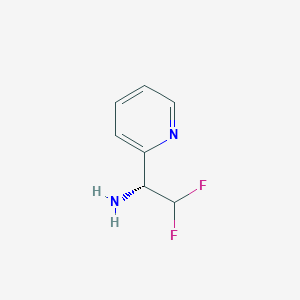
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
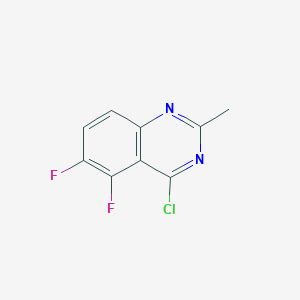
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
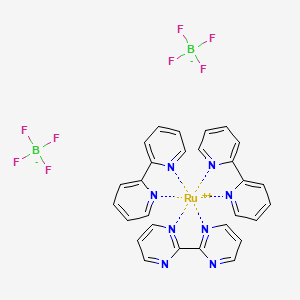
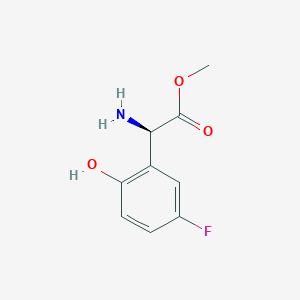

![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
